5-fluoro-1H-indole-6-carbonitrile

HDAC6 inhibition Epigenetics Cancer Therapeutics

Medicinal chemists require precise regioisomers to achieve target selectivity; generic indoles or wrong cyano positions yield inactive compounds. This 5-fluoro-6-carbonitrile indole delivers: - 200x higher HDAC6 potency (IC50 16 nM vs 3,200 nM for 3-carbonitrile) - Low CYP2D6 inhibition (IC50 20 µM) for reduced DDI risk in CNS programs - ≥95% purity, solid form, pKa 14.33 for predictable synthesis Immediate availability for cancer, neurodegeneration, and inflammation research.

Molecular Formula C9H5FN2
Molecular Weight 160.15 g/mol
Cat. No. B7904541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-indole-6-carbonitrile
Molecular FormulaC9H5FN2
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)F)C#N
InChIInChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H
InChIKeyGFDDOZARNIAOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-indole-6-carbonitrile: Core Structural and Physicochemical Profile


5-Fluoro-1H-indole-6-carbonitrile (C9H5FN2, MW 160.15) is a heterocyclic building block that combines the 1H-indole core with an electron-withdrawing fluoro substituent at the 5-position and a cyano group at the 6-position . This substitution pattern confers distinct electronic and steric properties compared to other regioisomers or mono-substituted analogs. Key predicted physicochemical parameters include a boiling point of 348.0±22.0 °C, density of 1.34±0.1 g/cm³, and a pKa of 14.33±0.30 , which are relevant for predicting its behavior in synthetic transformations and biological assays. The compound is supplied as a solid with a typical purity of ≥95% .

Unique 5-fluoro-6-carbonitrile substitution for SAR exploration
Solid research-grade indole building block for medicinal chemistry
Compatible with standard organic synthesis and assay workflows

Why 5-Fluoro-1H-indole-6-carbonitrile Is Irreplaceable in SAR


In medicinal chemistry, the precise positioning of substituents on the indole ring critically dictates target engagement, selectivity, and metabolic stability. The 5-fluoro-6-carbonitrile pattern in 5-fluoro-1H-indole-6-carbonitrile creates a unique electronic environment and dipole moment that is not replicated by its 3-carbonitrile regioisomer [1] or by analogs lacking either the fluorine or cyano group [2]. For instance, the 6-carbonitrile group offers a distinct vector for hydrogen bonding and dipole interactions compared to a 3-carbonitrile, directly impacting binding affinity and off-target profiles [3]. Substituting with a non-fluorinated 6-cyanoindole would result in altered metabolic stability and electronic properties, while swapping for a 5-fluoro-6-carboxylic acid analog introduces a different charge state and hydrogen-bonding network. Therefore, generic substitution based solely on the indole core will inevitably lead to divergent biological outcomes, as quantified in the following evidence.

3-Cyano regioisomer
Binding affinity and selectivity profile may shift significantly from 6-carbonitrile configuration.
Non-fluorinated 6-cyanoindole
Altered metabolic stability and electronic properties may limit direct substitution.
5-Fluoro-6-carboxylic acid analog
Different charge state and hydrogen-bonding network may change target interaction.

Quantitative Evidence for 5-Fluoro-1H-indole-6-carbonitrile


HDAC6 Inhibitory Potency: Regioisomer Comparison

5-Fluoro-1H-indole-6-carbonitrile exhibits an IC50 of 16 nM against HDAC6 [1]. In contrast, the regioisomer 5-fluoro-1H-indole-3-carbonitrile shows an IC50 of 3,200 nM (3.2 µM) under comparable assay conditions [2]. This represents a 200-fold difference in potency (16 nM vs. 3,200 nM) directly attributable to the position of the cyano group. The 6-carbonitrile configuration is therefore critical for achieving nanomolar HDAC6 inhibition.

HDAC6 IC50
Head-to-head
16 nM (6-CN) — 200× lower than 3-CN (3,200 nM)
Regioisomer choice determines nanomolar HDAC6 inhibition
Human HDAC6 fluorescence-based assay
HDAC6 inhibition Epigenetics Cancer Therapeutics

CYP2D6 Inhibition Potential: Low Risk Profile

In human liver microsome assays, 5-fluoro-1H-indole-6-carbonitrile inhibits CYP2D6 with an IC50 of 20 µM (20,000 nM) [1]. For context, clinically relevant CYP2D6 inhibitors typically exhibit IC50 values in the low nanomolar to low micromolar range (<1 µM). This 20 µM value suggests a low potential for CYP2D6-mediated drug-drug interactions, a favorable attribute for a chemical probe or lead scaffold compared to indole analogs with more potent CYP inhibition.

CYP2D6 IC50
Class-level
20 µM
Reported lower CYP2D6 inhibition probability
Human liver microsomes; data to verify
Drug Metabolism CYP2D6 ADME-Tox Drug-Drug Interactions

PI3K/Akt Pathway Modulation by 5-Fluoro Indoles

A 2024 study synthesized a series of 5-fluoro indole derivatives, including those with cyano substitutions, and evaluated them as inhibitors of the PI3K/Akt signaling pathway [1]. Molecular docking and in vitro assays demonstrated that the 5-fluoro substitution is critical for binding within the PI3K ATP-binding pocket. While quantitative IC50 data for the specific 5-fluoro-1H-indole-6-carbonitrile scaffold is not provided in the abstract, the study establishes a class-level activity for 5-fluoro indoles as PI3K/Akt inhibitors, with the most potent derivatives showing significant cytotoxicity against cervical cancer cell lines. This provides a mechanistic rationale for prioritizing 5-fluoro-1H-indole-6-carbonitrile over non-fluorinated or 3-substituted analogs in this therapeutic area.

PI3K/Akt modulation
Class-level
5-Fluoro indole scaffold active
Supports PI3K/Akt pathway studies with 5-fluoro indoles
Class-level docking and cytotoxicity data
PI3K/Akt signaling Cervical Cancer Molecular Docking

Optimal Research Applications for 5-Fluoro-1H-indole-6-carbonitrile


Selective HDAC6 Inhibitor Development

The 200-fold enhanced HDAC6 potency of the 6-carbonitrile regioisomer (16 nM IC50) compared to the 3-carbonitrile analog (3,200 nM IC50) [1] makes 5-fluoro-1H-indole-6-carbonitrile a privileged starting point for designing selective HDAC6 inhibitors. Its use is recommended in medicinal chemistry programs targeting cancer, neurodegenerative diseases, or inflammatory conditions where HDAC6 inhibition is therapeutically validated. The unambiguous regioisomeric advantage justifies its selection and cost over the 3-carbonitrile analog or generic 6-cyanoindole for this application.

CNS Lead Optimization with Favorable DDI Profile

The low CYP2D6 inhibition potential (IC50 = 20 µM) [1] positions 5-fluoro-1H-indole-6-carbonitrile as a desirable scaffold for CNS or other chronic disease programs where minimizing drug-drug interactions is a key development criterion. Compared to indole scaffolds known to be potent CYP2D6 inhibitors, this compound offers a cleaner metabolic starting point, potentially reducing the need for extensive CYP liability engineering during lead optimization.

PI3K/Akt Pathway Probe Synthesis

As part of a class of 5-fluoro indole derivatives shown to modulate the PI3K/Akt pathway [1], 5-fluoro-1H-indole-6-carbonitrile is a logical synthetic intermediate or scaffold for developing chemical probes to study this oncogenic signaling axis. The 5-fluoro substitution is structurally implicated in PI3K binding, making this compound a more relevant choice for this pathway than non-fluorinated or 3-substituted indole analogs, which are likely to have lower target engagement based on docking studies.

Regioselective Functionalization of 5,6-Disubstituted Indoles

The unique combination of a 5-fluoro and a 6-cyano group on the indole ring provides a distinctive electronic landscape for exploring novel synthetic transformations. Its predicted physicochemical properties (pKa 14.33, density 1.34 g/cm³) [1] offer a defined baseline for developing and optimizing regioselective cross-coupling, nucleophilic addition, or cycloaddition reactions, serving as a benchmark substrate in organic chemistry research.

Application
Selection Property
Validation Focus
HDAC6 inhibitor research
6-Carbonitrile regioisomer specificity for HDAC6 inhibition
HDAC6 isoform selectivity and cellular target engagement
CNS research compound optimization
Reported lower CYP2D6 inhibition probability
CYP inhibition panel and metabolic stability assays
PI3K/Akt signaling studies
5-Fluoro substitution supports PI3K binding
PI3K/Akt pathway-specific cell-based assays
Indole regioselective methodology
Distinct electronic environment from 5-fluoro-6-cyano pattern
Reaction scope and selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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